Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate
Description
Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate is a purine derivative characterized by a decylsulfanyl substituent at the 6-position of the purine ring and a tert-butyl ester group at the 2-position.
Properties
CAS No. |
646509-91-3 |
|---|---|
Molecular Formula |
C21H34N4O2S |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C21H34N4O2S/c1-5-6-7-8-9-10-11-12-13-28-20-18-19(22-15-23-20)25(16-24-18)14-17(26)27-21(2,3)4/h15-16H,5-14H2,1-4H3 |
InChI Key |
SPXXNCWWSULTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs continuous flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the purine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Research Implications and Gaps
While the provided evidence lacks direct data on this compound, structural comparisons suggest:
- Biological Activity: The decylsulfanyl group may enhance interactions with hydrophobic protein pockets, similar to lipid-modified therapeutics.
- Material Applications: The combination of a rigid purine core and flexible alkyl chain could enable liquid crystal or self-assembly behaviors.
Critical Gaps:
- Experimental data on solubility, melting point, and biological activity.
- Comparative studies with analogs to validate inferred properties.
Biological Activity
Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate (CAS No. 646509-91-3) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H23N5O2 |
| Molecular Weight | 406.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 646509-91-3 |
The structure features a purine base linked to a tert-butyl acetate moiety, which is significant for its biological interactions. The presence of the decyl sulfanyl group may enhance lipophilicity, potentially influencing membrane permeability and receptor interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit:
- Enzyme Inhibition : It could inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with purine structures often possess antimicrobial properties. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, suggesting potential applications in treating infections.
Cytotoxicity Studies
In cell line studies, the compound demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The cytotoxicity was assessed using standard assays, such as MTT and LDH release assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results highlight the compound's selective toxicity towards cancer cells compared to normal cells, which is crucial for therapeutic applications.
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. The study reported:
- Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to controls.
- Survival Rates : Increased survival rates were observed in treated groups, suggesting enhanced efficacy in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
